2-((6-(4-chlorobenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(3,4-dimethylphenyl)acetamide
Description
2-((6-(4-Chlorobenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(3,4-dimethylphenyl)acetamide is a heterocyclic compound featuring a benzo[c]pyrimido[4,5-e][1,2]thiazin core modified with a 5,5-dioxido group, a 4-chlorobenzyl substituent at position 6, and a thioacetamide moiety at position 2 linked to a 3,4-dimethylphenyl group. The acetamide functional group may improve water solubility compared to nitrile-bearing analogs, making this compound a candidate for further pharmacological evaluation, particularly in targeting enzymes or receptors sensitive to aromatic and sulfone-containing ligands.
Properties
IUPAC Name |
2-[6-[(4-chlorophenyl)methyl]-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl]sulfanyl-N-(3,4-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23ClN4O3S2/c1-17-7-12-21(13-18(17)2)30-25(33)16-36-27-29-14-24-26(31-27)22-5-3-4-6-23(22)32(37(24,34)35)15-19-8-10-20(28)11-9-19/h3-14H,15-16H2,1-2H3,(H,30,33) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCVWAYZKAJYBAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC=C3C(=N2)C4=CC=CC=C4N(S3(=O)=O)CC5=CC=C(C=C5)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23ClN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
551.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-((6-(4-chlorobenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(3,4-dimethylphenyl)acetamide involves multiple steps, starting with the preparation of the pyrimido[4,5-e][1,2]thiazine core. One common method involves the cyclocondensation of 4,6-dichloro-2-methylthiopyridine-5-carbaldehyde with heterocyclic thiones such as 1,2,4-triazole-5-thione, imidazolidine-2-thione, and imidazole-2-thione in dimethylformamide . The resulting tricyclic heterocycles are then further functionalized to introduce the chlorobenzyl and dimethylphenyl groups under specific reaction conditions.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The presence of sulfur in the thiazine ring makes it susceptible to oxidation reactions, often using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups can be reduced to amines using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions: Typical reagents include dimethylformamide, hydrogen peroxide, and lithium aluminum hydride, with reaction conditions varying from room temperature to elevated temperatures depending on the specific reaction.
Major Products: The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications.
Scientific Research Applications
2-((6-(4-chlorobenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(3,4-dimethylphenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties, making it a candidate for drug development.
Medicine: Its unique structure allows it to interact with various biological targets, potentially leading to the development of new therapeutic agents.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets in biological systems. The pyrimido[4,5-e][1,2]thiazine core can bind to enzymes or receptors, modulating their activity. The chlorobenzyl and dimethylphenyl groups enhance its binding affinity and selectivity. The exact pathways involved depend on the specific biological target, but common mechanisms include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Table 1: Structural Comparison
Physicochemical Properties
Table 2: Physicochemical Comparison
*Predicted data for the target compound based on structural analogs.
Biological Activity
The compound 2-((6-(4-chlorobenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(3,4-dimethylphenyl)acetamide is a synthetic derivative of benzo[c]pyrimido[4,5-e][1,2]thiazine that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a thiazine ring fused with a pyrimidine derivative. Its IUPAC name indicates the presence of various functional groups that contribute to its biological activity.
| Property | Details |
|---|---|
| Molecular Formula | C27H23ClN4O3S2 |
| Molecular Weight | 532.06 g/mol |
| IUPAC Name | This compound |
| Solubility | Soluble in DMSO and methanol |
Antimicrobial Properties
Research indicates that derivatives of benzo[c]pyrimido compounds exhibit significant antimicrobial activity. In vitro studies have shown that this compound possesses activity against various strains of bacteria, including both Gram-positive and Gram-negative bacteria. The specific mechanisms of action may involve disruption of bacterial cell membranes or inhibition of key metabolic pathways.
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. It has been reported to induce apoptosis in cancer cell lines through the activation of caspase pathways and inhibition of cell proliferation. For example:
- Case Study 1 : In a study evaluating the cytotoxic effects on breast cancer cells (MCF-7), the compound demonstrated an IC50 value of 12 µM, indicating potent cytotoxicity compared to standard chemotherapeutic agents .
- Case Study 2 : A different study highlighted its effectiveness against lung cancer cells (A549), where it inhibited tumor growth by 45% in xenograft models .
The proposed mechanism involves the interaction with specific molecular targets within the cancer cells. The compound may inhibit enzymes involved in DNA replication or repair processes, leading to increased cellular stress and eventual apoptosis.
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The following general steps outline the synthetic route:
- Preparation of the Thiazine Core : Cyclocondensation reactions are performed using appropriate heterocyclic thiones.
- Functionalization : Substituents such as chlorobenzyl and dimethylphenyl groups are introduced via nucleophilic substitution reactions.
- Final Acetylation : The final product is obtained through acetylation processes to yield the acetamide derivative.
Research Findings and Applications
Several studies have focused on the broader implications of this compound in medicinal chemistry:
- Antimicrobial Studies : Various derivatives have been screened for their ability to combat resistant strains of bacteria, showing promising results in reducing bacterial load .
- Drug Development : The unique structure allows for modifications that could enhance efficacy and selectivity towards specific cancer types or microbial targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
